molecular formula C20H17FN2OS B11319007 4-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

4-[(2-fluorobenzyl)sulfanyl]-1-phenyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B11319007
M. Wt: 352.4 g/mol
InChI Key: LTAAVIQMODMSNV-UHFFFAOYSA-N
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Description

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields such as medicinal chemistry and materials science. The compound consists of a cyclopenta[d]pyrimidin-2-one core with a phenyl group and a fluorophenylmethylsulfanyl substituent, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multiple stepsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, and may require reflux temperatures to achieve high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core or the substituents.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique properties make it a candidate for use in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The fluorophenyl and sulfanyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-{[(2-Fluorophenyl)methyl]sulfanyl}-1-phenyl-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one apart is its specific combination of substituents, which confer unique chemical and biological properties. The presence of both a fluorophenyl and a phenyl group, along with the sulfanyl linkage, makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H17FN2OS

Molecular Weight

352.4 g/mol

IUPAC Name

4-[(2-fluorophenyl)methylsulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one

InChI

InChI=1S/C20H17FN2OS/c21-17-11-5-4-7-14(17)13-25-19-16-10-6-12-18(16)23(20(24)22-19)15-8-2-1-3-9-15/h1-5,7-9,11H,6,10,12-13H2

InChI Key

LTAAVIQMODMSNV-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3F)C4=CC=CC=C4

Origin of Product

United States

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